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Compound of Interest

Compound Name: tert-Amyl-tert-butylamine

CAS No.: 2085-66-7

Cat. No.: B1594703

Get Quote

In the realms of pharmaceutical development and fine chemical synthesis, the precise

structural elucidation of molecules is paramount. Sterically hindered secondary amines, such

as tert-Amyl-tert-butylamine (also known as N-tert-butyl-2-methyl-2-butanamine), present

unique synthetic and analytical challenges. Their bulky alkyl groups flanking the nitrogen atom

influence reactivity, physical properties, and, consequently, their spectroscopic signatures. This

guide provides a comprehensive analysis of the expected spectroscopic data for tert-Amyl-
tert-butylamine, leveraging foundational principles and data from analogous structures to build

a predictive but robust analytical framework.

While published spectra for this specific compound are not readily available, a scientist's role

often involves navigating such data gaps. By applying first principles of Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can

confidently predict the spectral characteristics of this molecule. This document serves as both a

predictive guide for tert-Amyl-tert-butylamine and a methodological template for the

characterization of other novel, sterically crowded amines.

Molecular Structure and Spectroscopic Implications
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Understanding the molecule's architecture is the first step in predicting its spectroscopic

behavior. Tert-Amyl-tert-butylamine possesses two tertiary alkyl groups—tert-amyl and tert-

butyl—bound to a secondary amine nitrogen. This significant steric crowding is the dominant

factor that will govern its spectral features.

Caption: 2D Structure of tert-Amyl-tert-butylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a

molecule. For tert-Amyl-tert-butylamine, both ¹H and ¹³C NMR will provide unambiguous

evidence of its structure.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the high degree of

symmetry in the alkyl groups. The key is to identify the unique proton environments.

Causality Behind Predictions: The chemical shift (δ) is dictated by the electronic environment

of the protons. Protons on carbons adjacent to the electron-withdrawing nitrogen atom will be

deshielded and appear further downfield. Alkyl protons further away will appear in the typical

upfield region. Coupling (J-coupling) will cause signals to split based on the number of

neighboring protons, following the n+1 rule.
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Assignment
Predicted δ

(ppm)
Multiplicity Integration Rationale

tert-Butyl -CH₃ ~1.1-1.3 Singlet 9H

Nine equivalent

protons on a

tertiary butyl

group adjacent to

nitrogen. No

adjacent protons

to couple with.

tert-Amyl -

CH₂CH₃
~0.8-1.0 Triplet 3H

Methyl protons

are coupled to

the adjacent two

methylene

protons (n=2,

thus 2+1=3

peaks).

tert-Amyl -

CH₂CH₃
~1.3-1.5 Quartet 2H

Methylene

protons are

coupled to the

adjacent three

methyl protons

(n=3, thus 3+1=4

peaks).

tert-Amyl -CH₃ ~1.0-1.2 Singlet 6H

Six equivalent

protons of the

two methyl

groups on the

quaternary

carbon. No

adjacent protons.

N-H ~0.5-2.0 Broad Singlet 1H The chemical

shift is highly

variable and

concentration-

dependent. The
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signal is often

broad due to

quadrupole

broadening from

the ¹⁴N nucleus

and chemical

exchange. This

peak will

disappear upon

D₂O exchange.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
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Assignment Predicted δ (ppm) Rationale

tert-Butyl -C(CH₃)₃ ~50-55

The quaternary carbon is

directly attached to nitrogen,

causing a significant downfield

shift.

tert-Butyl -C(CH₃)₃ ~28-32
Equivalent methyl carbons of

the tert-butyl group.

tert-Amyl -C(CH₃)₂CH₂CH₃ ~55-60

This quaternary carbon, also

attached to nitrogen, is slightly

more substituted than the tert-

butyl quaternary carbon,

potentially shifting it further

downfield.

tert-Amyl -C(CH₃)₂ ~25-30

Equivalent methyl carbons on

the tert-amyl quaternary

center.

tert-Amyl -CH₂CH₃ ~33-38
Methylene carbon of the ethyl

group.

tert-Amyl -CH₂CH₃ ~8-12

Methyl carbon of the ethyl

group, typically found far

upfield.

Experimental Protocol for NMR Data Acquisition
This protocol ensures the generation of high-resolution, reliable NMR data.

Sample Preparation: Dissolve 5-10 mg of the purified tert-Amyl-tert-butylamine sample in

~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:
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Acquire a one-pulse spectrum with a 30-45° pulse angle.

Set the spectral width to cover a range of -1 to 12 ppm.

Use an acquisition time of 2-4 seconds and a relaxation delay of 2 seconds.

Average 8 to 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.

Set the spectral width to cover 0 to 220 ppm.

Use a longer relaxation delay (5-10 seconds) to allow for the complete relaxation of

quaternary carbons.

Average a significantly higher number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum

by setting the TMS peak to 0 ppm.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting

their characteristic vibrational frequencies. For tert-Amyl-tert-butylamine, the key is to identify

the vibrations associated with the N-H and C-H bonds.

Causality Behind Predictions: The energy of a vibrational mode (and thus its frequency in

cm⁻¹) is determined by the masses of the bonded atoms and the strength of the bond

connecting them. Lighter atoms and stronger bonds vibrate at higher frequencies.
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Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Rationale

N-H Stretch 3300 - 3450 Weak - Medium

This single, relatively

sharp peak is the

hallmark of a

secondary amine.[1]

[2] Primary amines

show two peaks in this

region, while tertiary

amines show none.[2]

C-H Aliphatic Stretch 2850 - 2980 Strong

Intense, sharp

absorptions

characteristic of sp³ C-

H bonds in the

numerous methyl and

methylene groups.

N-H Bend 1500 - 1600 Weak - Medium

This bending

(scissoring) vibration

can sometimes be

observed for

secondary amines.[1]

C-H Bend 1365 - 1470 Medium

Characteristic bending

vibrations for methyl (-

CH₃) and methylene (-

CH₂-) groups.

C-N Stretch 1000 - 1250 Medium

The stretching

vibration of the

carbon-nitrogen bond

in aliphatic amines

falls in this region.[1]

Experimental Protocol for FTIR Data Acquisition
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of the liquid amine sample onto one salt plate.

Carefully place the second salt plate on top to create a thin liquid film.

Data Acquisition:

Place the salt plate assembly in the spectrometer's sample holder.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is automatically ratioed against the background by the instrument

software.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Causality Behind Predictions: In Electron Ionization (EI) MS, the molecule is bombarded with

high-energy electrons, ejecting an electron to form a radical cation (the molecular ion, M⁺˙).

This high-energy ion then fragments in predictable ways, typically at the weakest bonds or to

form the most stable fragment ions. For amines, the most characteristic fragmentation is α-

cleavage—the breaking of a C-C bond adjacent to the nitrogen atom to form a stable,

resonance-stabilized iminium cation.

Predicted Mass Spectrum (Electron Ionization)
Molecular Formula: C₉H₂₁N

Molecular Weight: 143.27 g/mol
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Nitrogen Rule: The molecule contains one nitrogen atom, so its nominal molecular weight is

an odd number (143), which is a key diagnostic tool.

Molecular Ion (M⁺˙): A peak at m/z 143 is expected. Due to the branched nature of the

molecule, this peak may be weak but should be observable.

Major Fragmentations (α-Cleavage):

α-Cleavage Pathways

tert-Amyl-tert-butylamine
[C₉H₂₁N]⁺˙
m/z = 143

Loss of Ethyl Radical
(- •CH₂CH₃)

  Path A (tert-Amyl side)

Loss of Methyl Radical
(- •CH₃)

  Path B (Either side)

Iminium Ion
[C₇H₁₆N]⁺
m/z = 114

Iminium Ion
[C₈H₁₈N]⁺
m/z = 128

Click to download full resolution via product page

Caption: Predicted α-Cleavage fragmentation pathways for tert-Amyl-tert-butylamine.
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Predicted m/z Proposed Fragment Rationale

143 [C₉H₂₁N]⁺˙ Molecular Ion (M⁺˙)

128 [C₈H₁₈N]⁺

α-cleavage: Loss of a methyl

radical (•CH₃) from either the

tert-amyl or tert-butyl group.

114 [C₇H₁₆N]⁺

α-cleavage: Loss of an ethyl

radical (•CH₂CH₃) from the

tert-amyl group. This is often a

very favorable fragmentation,

losing the largest possible

radical to form a stable ion.

This could be the base peak.

86 [C₅H₁₂N]⁺

Cleavage of the C-N bond with

charge retention on the tert-

amyl-N fragment (less likely) or

further fragmentation.

57 [C₄H₉]⁺

tert-Butyl cation. A common

fragment in molecules

containing this group.

Experimental Protocol for GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in a volatile organic

solvent such as methanol or dichloromethane.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Method:

Inject 1 µL of the sample solution into the GC.

Use a suitable capillary column (e.g., DB-5ms).
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Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high

temperature (e.g., 250°C) to ensure separation and elution of the compound.

MS Method:

Set the ion source to EI mode at 70 eV.

Scan a mass range from m/z 40 to 400.

The MS will continuously acquire spectra as the compound elutes from the GC column.

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak

corresponding to tert-Amyl-tert-butylamine.

Conclusion
The structural characterization of a novel or sparsely documented compound like tert-Amyl-
tert-butylamine is a systematic process. By integrating the predictive power of NMR, IR, and

MS, a complete and confident structural assignment is achievable. The ¹H and ¹³C NMR data

will define the precise carbon-hydrogen framework, the IR spectrum will confirm the secondary

amine functional group, and the mass spectrum will establish the molecular weight and support

the structure through predictable fragmentation patterns. The methodologies and predicted

data presented in this guide provide a robust framework for researchers and scientists to follow

when tasked with the analysis of sterically hindered amines, ensuring scientific integrity and

accelerating the pace of discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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